

Understanding the synthesis pathway of DACN(Tos,Ns)

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The Synthesis of DACN(Tos,Ns): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for **DACN(Tos,Ns)**, a valuable click chemistry reagent featuring a strained cyclic alkyne. This document details the synthetic strategy, experimental protocols, and relevant data, offering a comprehensive resource for researchers in drug development and related scientific fields.

Introduction

DACN(Tos,Ns), systematically named 1-(p-toluenesulfonyl)-5-(o-nitrobenzenesulfonyl)-1,5-diazacyclooct-7-yne, is a heteroatom-embedded medium-sized cycloalkyne. The inherent ring strain of the cyclooctyne moiety confers high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. The presence of two different sulfonyl groups, tosyl (Tos) and nosyl (Ns), on the diazacyclooctane ring allows for selective functionalization, making **DACN(Tos,Ns)** a versatile building block in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs).

Synthetic Pathway

The synthesis of **DACN(Tos,Ns)** is achieved through a multi-step pathway that culminates in a key ring-closing reaction. The general strategy involves the preparation of a linear precursor



containing the two nitrogen atoms, which are differentially protected with tosyl and nosyl groups, and a central alkyne functionality. The final cyclization is accomplished via a double Nicholas reaction, a powerful method for the formation of medium-sized rings.

The overall synthetic transformation can be visualized as follows:



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Caption: General overview of the **DACN(Tos,Ns)** synthesis pathway.

A more detailed representation of the chemical transformations is provided in the reaction scheme below:



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Caption: Detailed chemical transformations in the synthesis of **DACN(Tos,Ns)**.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related heteroatom-embedded cycloalkynes and the Nicholas reaction.[1][2][3]

Synthesis of the Linear Acyclic Precursor

The synthesis of the linear precursor involves the sequential protection and alkylation of a diamine starting material.



Materials:

- Ethylenediamine
- p-Toluenesulfonyl chloride (TsCl)
- o-Nitrobenzenesulfonyl chloride (NsCl)
- Propargyl bromide
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)

Procedure:

- Monotosylation: To a solution of ethylenediamine (1.0 eq) in DCM, slowly add a solution of TsCl (1.0 eq) in DCM at 0 °C. Stir the reaction mixture overnight at room temperature.
- Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain Ntosylethylenediamine.
- Nosylation: Dissolve the N-tosylethylenediamine (1.0 eq) in DCM and add TEA (1.1 eq). Cool
 the mixture to 0 °C and add a solution of NsCl (1.0 eq) in DCM. Allow the reaction to warm to
 room temperature and stir for 4-6 hours.
- Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-tosyl-N'-nosylethylenediamine.
- Alkylation: To a solution of the disulfonated diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq). Stir the mixture at room temperature for 24 hours.



• Purification: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the linear acyclic precursor.

Intramolecular Double Nicholas Reaction and Decomplexation

This key step involves the formation of the cyclic alkyne.

Materials:

- Linear acyclic precursor
- Dicobalt octacarbonyl (Co₂(CO)₈)
- Dichloromethane (DCM)
- Lewis acid (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂))
- Cerium(IV) ammonium nitrate (CAN)
- Acetonitrile
- Water

Procedure:

- Cobalt Complexation: Dissolve the linear precursor (1.0 eq) in DCM and add Co₂(CO)₈ (1.1 eq). Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere. Monitor the reaction by TLC until complete consumption of the starting material.
- Cyclization: Cool the solution of the cobalt complex to -78 °C and slowly add BF₃·OEt₂ (1.5 eq). Stir the reaction at this temperature for 1 hour and then allow it to warm to room temperature over 2 hours.
- Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM.



- Decomplexation: Dissolve the crude cyclized cobalt complex in acetonitrile/water (4:1). Add
 CAN (3.0 eq) in portions at 0 °C. Stir the mixture for 1 hour.
- Work-up and Purification: Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄. Purify the crude product by column chromatography to yield **DACN(Tos,Ns)**.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of **DACN(Tos,Ns)** and its precursors, based on literature reports for analogous compounds.

Step	Product	Typical Yield (%)
Monotosylation of Ethylenediamine	N-tosylethylenediamine	85-95
Nosylation of N-tosylethylenediamine	N-tosyl-N'- nosylethylenediamine	80-90
Alkylation with Propargyl Bromide	Linear Acyclic Precursor	70-85
Double Nicholas Reaction & Decomplexation	DACN(Tos,Ns)	40-60

Table 1: Representative yields for the synthesis of **DACN(Tos,Ns)**.

Characterization Data

The final product, **DACN(Tos,Ns)**, should be characterized by standard analytical techniques to confirm its structure and purity.

- ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the tosyl and nosyl groups, as well as the aliphatic protons of the diazacyclooctane ring.
- ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the alkyne carbons.

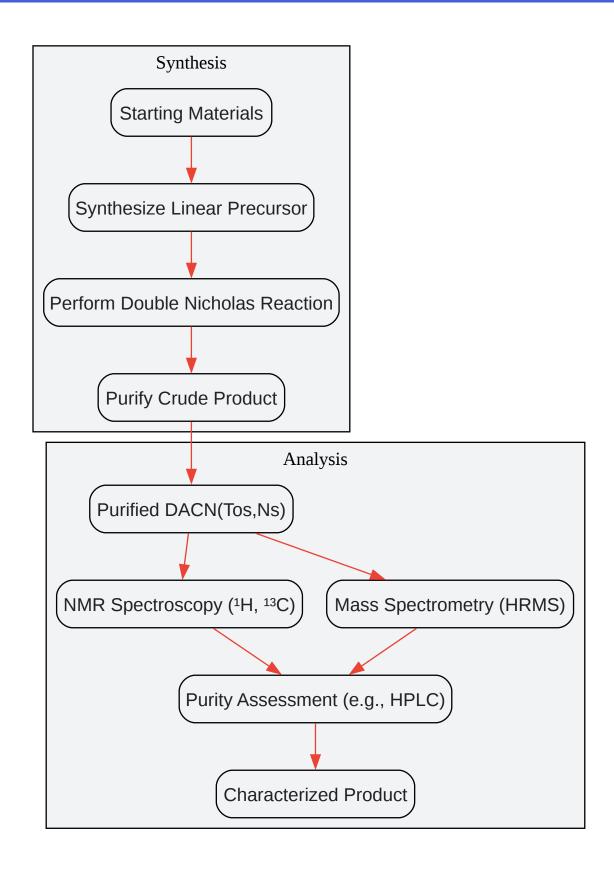


 High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement, confirming the elemental composition of DACN(Tos,Ns).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.





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Caption: Workflow for the synthesis and analysis of **DACN(Tos,Ns)**.



Conclusion

The synthesis of **DACN(Tos,Ns)** is a multi-step process that leverages the power of the double Nicholas reaction to construct the strained diazacyclooctyne ring system. This technical guide provides a detailed roadmap for its preparation, from readily available starting materials to the final, characterized product. The versatility of **DACN(Tos,Ns)** as a click chemistry reagent makes it a valuable tool for researchers in the fields of chemical biology and drug development. Careful execution of the described protocols and thorough characterization of the final compound are essential for its successful application in subsequent research endeavors.

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